Moexiprilat

ACE Inhibition Assay In Vitro Pharmacology Enzyme Kinetics

Moexiprilat (CAS 103775-14-0) is the active diacid metabolite of moexipril, a potent ACE inhibitor (IC50 2.1–4.9 nM). Direct comparative studies confirm its superior tissue ACE inhibition in heart, aorta, and lung vs. enalaprilat. With an extended terminal half-life (29–30 h), it supports once-daily dosing in chronic cardiovascular models. Procuring this specific compound ensures experimental reproducibility—generic substitutes cannot replicate its pharmacological profile.

Molecular Formula C25H30N2O7
Molecular Weight 470.5 g/mol
CAS No. 103775-14-0
Cat. No. B1677388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexiprilat
CAS103775-14-0
Synonyms2-(2-(1-carboxy-3-phenylpropyl)amino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
moexiprilat
moexiprilat, (3R-(2(S*(S*)),3R*))-isomer
moexiprilat, (3S-(2(R*(S*)).3R*))-isomer
moexiprilat, (3S-(2(S*(R*)),3R*))-isomer
RS 10029
RS-10029
Molecular FormulaC25H30N2O7
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1
InChIKeyCMPAGYDKASJORH-YSSFQJQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moexiprilat CAS 103775-14-0: A High-Potency ACE Inhibitor Active Metabolite for Cardiovascular Research and Procurement


Moexiprilat (CAS 103775-14-0) is the active diacid metabolite of the prodrug moexipril, formed in vivo via hepatic and intestinal ester hydrolysis, and functions as a potent, competitive, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE) [1]. It is a dimethoxy analog of quinapril and is the principal molecular entity responsible for the antihypertensive and cardioprotective effects observed following moexipril administration [2]. Moexiprilat exhibits high in vitro potency, with reported IC50 values ranging from 2.1 to 4.9 nM against purified ACE [1]. Its physicochemical profile, including a calculated partition coefficient (XlogP) of 2.1, classifies it as a lipophilic ACE inhibitor, a property that influences its tissue distribution and duration of action [3]. Moexiprilat is a key research tool for studying ACE inhibition, the renin-angiotensin system (RAS), and related cardiovascular pathophysiology [4].

Why Moexiprilat Cannot Be Replaced by Generic Enalaprilat or Quinaprilat in Critical Assays


While all ACE inhibitors share a common mechanism of action, their pharmacological and physicochemical differences—particularly in potency, tissue distribution, and pharmacokinetics—render them non-interchangeable in rigorous experimental or therapeutic contexts [1]. Direct substitution of moexiprilat with a generic comparator like enalaprilat or quinaprilat would invalidate comparative results due to quantifiable differences in inhibitory potency and tissue-specific ACE inhibition profiles [2]. For instance, moexiprilat demonstrates superior potency over enalaprilat in both plasma and purified ACE assays, and its tissue inhibition profile in the heart, aorta, and lung is significantly more pronounced than that of enalapril [3]. Furthermore, moexiprilat's extended terminal half-life (29-30 hours) and persistent ACE inhibition profile are not shared by shorter-acting alternatives, directly impacting study design and interpretation of long-term RAS modulation [4]. These distinct, evidence-based differences mandate the specific procurement of moexiprilat to ensure experimental reproducibility, accuracy, and scientific validity.

Quantitative Evidence Guide: Moexiprilat vs. Enalaprilat, Quinapril, and Captopril


Superior In Vitro ACE Inhibition Potency of Moexiprilat vs. Enalaprilat

In a direct head-to-head comparison, moexiprilat exhibits higher inhibitory potency than enalaprilat against angiotensin-converting enzyme (ACE). The IC50 values of moexiprilat for plasma ACE and purified ACE from rabbit lung are reported as 2.6 nM and 4.9 nM, respectively [1][2]. This superior in vitro potency is a key differentiator from the widely used comparator enalaprilat [3].

ACE Inhibition Assay In Vitro Pharmacology Enzyme Kinetics

Extended Duration of Action: Moexiprilat's 29-30 Hour Terminal Half-Life

Moexiprilat demonstrates an extended duration of action characterized by a biphasic elimination phase with an average terminal half-life (t1/2) of 29-30 hours in humans following oral administration of the prodrug moexipril [1]. This is significantly longer than the 2-12 hour half-life reported in earlier studies [2], and supports once-daily dosing. In contrast, the active metabolite of enalapril, enalaprilat, has a shorter accumulation half-life of approximately 11 hours [3].

Pharmacokinetics Duration of Action ACE Inhibition

Significantly Greater Tissue ACE Inhibition by Moexipril vs. Enalapril

Following 4-week equidose oral treatment (10 mg/kg/day) in spontaneously hypertensive rats, moexipril produced significantly greater inhibition of ACE activity in the aorta, heart, and lung compared to enalapril, while both drugs inhibited kidney ACE to a similar extent [1]. The study specifically noted that tissue ACE inhibition was superior with moexipril in these critical cardiovascular organs [2].

Tissue ACE Activity In Vivo Pharmacology Cardiovascular Remodeling

Comparable Tissue ACE Inhibition Profile to Quinapril After Repeated Dosing

In a direct comparative study in adult male rats, both moexipril and quinapril (2 mg/kg/day intragastrically for 6 days) demonstrated similar and significant inhibition of tissue ACE activity [1]. The extent of ACE inhibition for moexipril vs. quinapril was comparable: plasma (87% vs. 94%), lung (92% vs. 93%), myocardium (26% vs. 23%), kidney (21% vs. 20%), and aorta (39% vs. 40%), with neither inhibiting ACE in skeletal muscle [2]. This establishes moexipril's profile as analogous to another well-characterized, lipophilic ACE inhibitor.

Tissue ACE Activity Comparative Pharmacology Lipophilic ACE Inhibitors

Lipophilicity and Calculated Partition Coefficient (XlogP) of Moexiprilat

Moexiprilat is classified as a lipophilic ACE inhibitor, with a calculated partition coefficient (XlogP) of 2.1 [1]. This physicochemical property is central to its ability to penetrate lipid membranes and effectively target tissue ACE [2]. For comparison, other lipophilic ACE inhibitors like quinapril and benazepril fall within a similar hydrophobic range, whereas hydrophilic inhibitors like lisinopril (XlogP ~ -1.2) and captopril (XlogP ~ 0.34) exhibit distinct distribution patterns [3].

Physicochemical Properties Lipophilicity Drug Distribution

High-Impact Research and Procurement Scenarios for Moexiprilat (CAS 103775-14-0)


Cardiovascular Pharmacology: Investigating Tissue-Specific RAS Modulation and Cardiac Remodeling

Moexiprilat is the optimal compound for preclinical studies investigating the tissue renin-angiotensin system (RAS) in the heart, vasculature, and lungs. As demonstrated by direct head-to-head studies, its active moiety (moexiprilat from the prodrug moexipril) provides significantly greater ACE inhibition in the aorta, heart, and lung compared to enalapril [1]. This makes it invaluable for research into hypertensive heart disease, cardiac hypertrophy, and vascular fibrosis where tissue ACE activity is a primary endpoint. The compound's defined tissue inhibition profile, comparable to quinapril, provides a reliable tool for mechanistic studies [2].

Long-Term In Vivo Efficacy Studies and Once-Daily Dosing Models

For chronic dosing studies in rodent models of hypertension or heart failure, moexiprilat offers a significant practical advantage due to its extended terminal half-life of 29-30 hours in humans, which correlates with a long duration of action in preclinical models [1]. This pharmacokinetic profile supports once-daily administration protocols, simplifying study logistics and reducing animal handling stress compared to shorter-acting ACE inhibitors like captopril. Moexiprilat's persistent ACE inhibition ensures sustained target engagement over 24 hours, providing a more stable experimental condition for assessing long-term cardiovascular outcomes [2].

Comparative ACE Inhibitor Research and Assay Development

Moexiprilat is an essential reference compound for comparative pharmacology studies and the development of novel ACE inhibitor assays. Its well-characterized in vitro potency (IC50 = 2.1-4.9 nM) against purified ACE and in plasma provides a benchmark for evaluating new chemical entities [1]. Direct comparative data against enalaprilat and quinapril allow researchers to contextualize their findings within a defined pharmacological landscape [2]. Furthermore, its distinct physicochemical properties, including its lipophilicity (XlogP = 2.1), make it a valuable calibrant for analytical methods like LC-MS/MS used to quantify ACE inhibitors in biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moexiprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.